molecular formula C16H12O B173237 8-Phenylnaphthalen-1-ol CAS No. 129957-20-6

8-Phenylnaphthalen-1-ol

Cat. No.: B173237
CAS No.: 129957-20-6
M. Wt: 220.26 g/mol
InChI Key: LUPPOYMDNZEHKT-UHFFFAOYSA-N
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Description

8-Phenylnaphthalen-1-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

The synthesis of 8-Phenylnaphthalen-1-ol can be achieved through various methods. One notable method involves the selective electrophilic cyclization of ortho-carbonylarylacetylenols. This process employs ortho-alkynylarylkenones as common substrates, which can be prepared by Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives . The reaction is conducted in methyl trimethylacetate solvent, predominantly producing the 2-phenylnaphthalen-1-ol product through 6-endo-dig cyclization . Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

8-Phenylnaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized to form naphthoquinone, an important core structure of bioactive and natural product compounds.

    Reduction: Reduction reactions can modify the aromatic ring structure, leading to different derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring, enhancing its chemical properties.

Major products formed from these reactions include naphthoquinone and other naphthalene derivatives with diverse functional groups.

Scientific Research Applications

8-Phenylnaphthalen-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Phenylnaphthalen-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic substitution and other reactions, leading to the formation of bioactive derivatives. These derivatives can interact with specific enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

8-Phenylnaphthalen-1-ol can be compared with other similar compounds, such as:

    2-Phenylnaphthalen-1-ol: Similar in structure but differs in the position of the phenyl group.

    Cyclopenta[a]naphthalenol: Formed through a different cyclization process and has distinct chemical properties.

    Naphthalen-1-amine derivatives: These compounds have different functional groups attached to the naphthalene ring, leading to varied applications and properties.

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of diverse derivatives with significant biological and industrial relevance.

Biological Activity

Overview

8-Phenylnaphthalen-1-ol, a naphthalene derivative, has garnered attention in the scientific community due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

This compound is a white crystalline solid, soluble in organic solvents like ethanol and chloroform. Its chemical structure allows for diverse reactions, including oxidation, reduction, and electrophilic substitution, leading to the formation of bioactive derivatives that interact with biological targets.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial properties. For instance, studies have shown that certain naphthalene derivatives inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 30 to 128 µg/mL depending on structural modifications .

CompoundMIC (µg/mL)Target Organism
This compound30S. aureus
Naphthazarin64E. coli
Methoxylated derivatives>128Various

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit key inflammatory mediators. For example, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating strong selectivity for COX-2 compared to traditional inhibitors like Celecoxib . In vitro studies demonstrated that derivatives significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced cells.

ActivityIC50 (µM)
COX-2 Inhibition0.04
LPS-induced TNF-α Release Inhibition0.88

Anticancer Activity

The anticancer properties of this compound have been explored through various studies showing its ability to induce apoptosis in cancer cell lines. Notably, certain derivatives have demonstrated significant tumor growth inhibition in vivo models. A study reported that a specific derivative induced cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The biological effects of this compound are mediated through its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions that lead to the formation of active metabolites capable of modulating enzyme activity and signaling pathways involved in inflammation and cancer progression .

Case Studies

Several case studies have highlighted the therapeutic potential of naphthalene derivatives:

  • Case Study on Antimicrobial Efficacy : A study focused on synthesizing novel naphthalene derivatives and evaluating their antimicrobial activity against clinical isolates. Results indicated that specific modifications enhanced efficacy against resistant strains.
  • Anti-inflammatory Research : Another study examined the anti-inflammatory effects of naphthalene derivatives in animal models, demonstrating significant reductions in edema and inflammatory markers when treated with these compounds.
  • Cancer Treatment Innovations : Research involving naphthalene-based compounds showed promise in preclinical trials for inducing apoptosis in breast cancer cells, paving the way for further development into therapeutic agents.

Properties

IUPAC Name

8-phenylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPPOYMDNZEHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577184
Record name 8-Phenylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129957-20-6
Record name 8-Phenylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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